molecular formula C23H19N3O B11095666 2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide

2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide

Cat. No.: B11095666
M. Wt: 353.4 g/mol
InChI Key: MLJIVAMJIBCGJJ-MFKUBSTISA-N
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Description

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide is an organic compound characterized by the presence of naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide typically involves the reaction of naphthylamine with naphthaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamine derivatives .

Scientific Research Applications

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • N-(Cyano(naphthalen-1-yl)methyl)benzamides
  • Indole derivatives

Uniqueness

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological targets in distinct ways. Its dual naphthalene rings provide a rigid and planar structure, enhancing its ability to participate in π-π interactions and hydrogen bonding .

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H19N3O/c27-23(16-24-22-14-6-10-18-8-2-4-13-21(18)22)26-25-15-19-11-5-9-17-7-1-3-12-20(17)19/h1-15,24H,16H2,(H,26,27)/b25-15+

InChI Key

MLJIVAMJIBCGJJ-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CNC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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